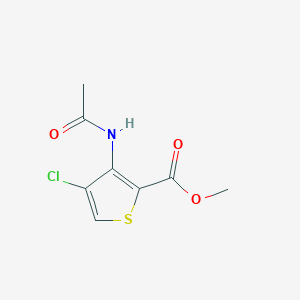

Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

CAS No.: 632356-40-2

Cat. No.: VC8128462

Molecular Formula: C8H8ClNO3S

Molecular Weight: 233.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 632356-40-2 |

|---|---|

| Molecular Formula | C8H8ClNO3S |

| Molecular Weight | 233.67 g/mol |

| IUPAC Name | methyl 3-acetamido-4-chlorothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO3S/c1-4(11)10-6-5(9)3-14-7(6)8(12)13-2/h3H,1-2H3,(H,10,11) |

| Standard InChI Key | FGBJNRLHSOQZMV-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(SC=C1Cl)C(=O)OC |

| Canonical SMILES | CC(=O)NC1=C(SC=C1Cl)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure centers on a thiophene ring—a five-membered aromatic system containing one sulfur atom. Key substituents include:

-

Methyl ester at position 2: Enhances solubility in organic solvents and serves as a protecting group for carboxylic acids .

-

Acetamido group (-NHCOCH) at position 3: Introduces hydrogen-bonding capacity and steric bulk, influencing molecular interactions .

-

Chlorine atom at position 4: Electron-withdrawing effects modulate ring electronics, directing subsequent reactions such as nucleophilic substitution .

The spatial arrangement of these groups is critical for its reactivity. Computational models predict a planar thiophene ring with slight distortion due to steric interactions between the acetamido and chlorine substituents .

Physicochemical Properties

Key properties derived from experimental data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 233.67 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Soluble in DMSO, methanol | |

| Storage Conditions | Sealed, room temperature | |

| pKa (predicted) | ~3.5 (carboxylic acid analog) |

The compound’s solubility in dimethyl sulfoxide (DMSO) and methanol facilitates its use in solution-phase reactions . Stability under ambient conditions suggests compatibility with standard laboratory handling.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for synthesizing methyl 3-acetamido-4-chlorothiophene-2-carboxylate:

-

Functionalization of pre-chlorinated thiophene intermediates: Starting from 4-chlorothiophene-2-carboxylate derivatives, introducing the acetamido group via nucleophilic substitution or coupling reactions.

-

Modification of amino-thiophene precursors: Acetylation of a 3-amino-4-chlorothiophene-2-carboxylate intermediate, leveraging established amidation protocols .

Stepwise Synthesis from 3-Amino-4-Chlorothiophene-2-Carboxylate

A plausible pathway involves:

-

Synthesis of 3-amino-4-chlorothiophene-2-carboxylate: Analogous to the method reported for methyl 3-amino-4-methylthiophene-2-carboxylate , where hydroxylamine hydrochloride and iron(III) chloride facilitate oxime formation, followed by reduction.

-

Acetylation: Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetamido derivative.

Example Protocol

-

Step 1: React 4-chloro-3-nitrothiophene-2-carboxylate with ammonium chloride and iron powder in ethanol under reflux to reduce the nitro group to an amine .

-

Step 2: Acetylate the amine using acetic anhydride (1.2 equiv) in dichloromethane at 0°C, followed by quenching with aqueous sodium bicarbonate .

Yield optimization requires precise stoichiometry and temperature control, with typical yields exceeding 85% for analogous reactions .

Applications in Pharmaceutical Chemistry

Role in Anticoagulant Development

Future Directions

Expanding Synthetic Routes

Exploring catalytic methods (e.g., palladium-catalyzed amidation) could improve efficiency and reduce waste. Additionally, microwave-assisted synthesis may accelerate reaction times for the acetylation step.

Biological Screening

Prioritize in vitro assays to evaluate the compound’s bioactivity, particularly against coagulation factors and kinase targets. Structure-activity relationship (SAR) studies could refine substituent effects on potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume